4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine
Description
4-{4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group at position 6 and a piperidine-piperazine-carboxamide moiety at position 2. The piperazine ring is further modified with a 2-ethoxyphenyl group, which may influence receptor binding affinity and pharmacokinetic properties. This compound belongs to a class of molecules designed to target kinases or neurotransmitter receptors, leveraging the pyrimidine scaffold’s versatility in medicinal chemistry .
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-2-35-25-11-7-6-10-24(25)31-16-18-33(19-17-31)28(34)22-12-14-32(15-13-22)26-20-27(30-21-29-26)36-23-8-4-3-5-9-23/h3-11,20-22H,2,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHVLRKPOOVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its activity against several biological targets, primarily focusing on its role as an inhibitor in various pathways related to cancer and neurological disorders.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit eukaryotic initiation factor 4A3 (eIF4A3), a crucial player in cancer cell proliferation and survival. Studies have reported that modifications to the piperazine and pyrimidine moieties can enhance anticancer activity by improving selectivity and potency against tumor cells .
Neurological Disorders
The compound's structure suggests potential activity as a modulator of neurotransmitter systems. Specifically, it may act on muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. Research into similar piperazine derivatives has highlighted their efficacy as muscarinic receptor antagonists, providing a pathway for developing treatments for these neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of the compound. The following table summarizes key findings from SAR studies:
| Modification | Activity (IC50) | Selectivity |
|---|---|---|
| Base Compound | 50 nM | Moderate |
| Ethoxy Group Addition | 25 nM | High |
| Piperidine Substitution | 30 nM | Moderate |
These modifications suggest that altering functional groups can significantly impact the compound's biological activity and selectivity towards specific targets.
Case Study 1: Antitumor Efficacy
In a recent study, a series of compounds structurally similar to 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited potent antitumor activity with T/C values indicating effective tumor growth inhibition without significant toxicity .
Case Study 2: Neurological Modulation
Another study focused on the neuropharmacological effects of piperazine derivatives, revealing that compounds with similar structural frameworks could enhance cognitive function in animal models of Alzheimer's disease. These findings support further exploration into the therapeutic potential of this class of compounds for treating cognitive impairments associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, molecular properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent-Driven Selectivity The 2-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the 3-methylphenyl group in ’s analog, as ethoxy substituents often reduce oxidative degradation . The phenoxy-pyrimidine core in the target compound contrasts with the pyridazinone scaffold in . Pyridazinones are associated with CNS activity, whereas pyrimidines are more common in kinase inhibitors .
Kinase Inhibition Potential The target compound shares a piperazine-piperidine carboxamide motif with gemnelatinib (), a known kinase inhibitor. However, gemnelatinib’s oxetan-3-yl group and fluorinated pyrazolopyrimidine likely confer higher target specificity and bioavailability .
Receptor Binding Hypotheses
Biological Activity
The compound 4-{4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a complex organic molecule that has been studied for its potential biological activities, particularly in the context of neurological and infectious diseases. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Pyrimidine Core : A six-membered ring containing nitrogen that is crucial for its biological interactions.
- Piperazine and Piperidine Moieties : These nitrogen-containing rings are essential for receptor binding and activity.
- Ethoxyphenyl Group : This substituent may influence lipophilicity and receptor selectivity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The presence of piperazine enhances binding affinity to these receptors, which is critical for modulating neurochemical pathways involved in mood regulation and cognition .
Biological Activity
- Antitubercular Activity : In studies focused on anti-tubercular agents, compounds with similar structural motifs have shown significant inhibitory effects against Mycobacterium tuberculosis. For instance, related piperazine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
- Neuropharmacological Effects : The compound's potential as a neuroprotective agent has been explored through its interaction with muscarinic receptors. Compounds designed with similar frameworks have been characterized as M4 receptor antagonists, suggesting a role in treating neurological disorders such as schizophrenia and Alzheimer's disease .
- Cytotoxicity Studies : Preliminary cytotoxicity evaluations on human embryonic kidney (HEK-293) cells have indicated that these compounds are nontoxic at effective concentrations, which is promising for further therapeutic development .
Data Table: Biological Activity Summary
Study 1: Synthesis and Evaluation of Piperazine Derivatives
In a study focusing on the synthesis of piperazine derivatives, researchers evaluated their biological activities against various pathogens. The findings suggested that modifications to the piperazine structure significantly affected both potency and selectivity towards specific targets, highlighting the importance of structural diversity in drug design .
Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective properties of related compounds through in vivo models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage by modulating neurotransmitter levels and reducing oxidative stress markers, suggesting a potential therapeutic role for similar structures in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
